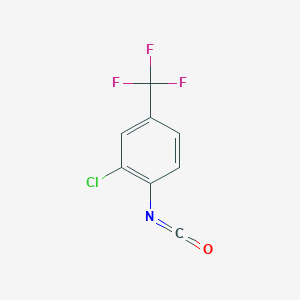

2-Chloro-4-(trifluoromethyl)phenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-isocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEURYOYRKPFLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408340 | |

| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51488-22-3 | |

| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-4-(trifluoromethyl)phenyl isocyanate

High-Purity Building Block for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary & Chemical Identity

2-Chloro-4-(trifluoromethyl)phenyl isocyanate is a specialized electrophilic building block used primarily in the synthesis of urea and carbamate scaffolds. Its structural distinctiveness lies in the specific substitution pattern on the phenyl ring: an ortho-chlorine atom providing steric modulation and a para-trifluoromethyl group enhancing lipophilicity and metabolic stability.

While often compared to its regioisomer (the Sorafenib intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate), this specific isomer (2-Cl, 4-CF3) is critical for Structure-Activity Relationship (SAR) studies where steric blockade at the ortho position is required to alter binding pocket affinity or prevent enzymatic hydrolysis.

Physicochemical Profile

| Property | Value | Notes |

| Molecular Weight | 221.56 g/mol | Critical for stoichiometric calculations. |

| CAS Number | 51488-22-3 | Distinct from the 4-Cl-3-CF3 isomer (CAS 327-78-6).[1][2] |

| Molecular Formula | C₈H₃ClF₃NO | Halogenated aromatic isocyanate.[2] |

| Physical State | Liquid / Low-melting Solid | Mp ~34–38°C; Bp ~199°C. |

| Density | 1.441 g/mL | High density due to halogenation. |

| Reactivity | High (Electrophilic) | Moisture sensitive; hydrolyzes to aniline derivative. |

Structural Analysis & Mass Spectrometry

For analytical validation, the molecular weight of 221.56 is the average mass. In high-resolution Mass Spectrometry (HRMS), the presence of Chlorine-35 and Chlorine-37 isotopes creates a distinct isotopic pattern.

-

Monoisotopic Mass: ~220.98 Da (using ³⁵Cl).

-

M+2 Peak: Expect a peak at ~222.98 Da with approximately 33% intensity of the parent peak (characteristic 3:1 ³⁵Cl/³⁷Cl ratio).

Synthetic Utility & Mechanism

The isocyanate group (-N=C=O) is the reactive center. The carbon atom within this group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines (forming ureas) or alcohols (forming carbamates).

Electronic & Steric Effects

-

4-CF3 (Para): Strongly electron-withdrawing. It increases the electrophilicity of the isocyanate carbon, accelerating reaction rates with nucleophiles compared to non-fluorinated analogs.

-

2-Cl (Ortho): Provides steric bulk near the reaction center. This can influence the conformation of the resulting urea/carbamate, potentially locking the molecule into a bioactive conformation (atropisomerism) or protecting the urea linkage from metabolic cleavage.

Reaction Mechanism (Amine Coupling)

The following diagram illustrates the formation of a urea derivative, a common workflow in kinase inhibitor development.

Figure 1: The electron-deficient isocyanate carbon undergoes nucleophilic attack by the amine nitrogen, followed by a rapid proton transfer to yield the stable urea linkage.

Experimental Protocol: Synthesis of Urea Derivatives

Objective: To couple this compound with a functionalized amine (e.g., an aniline or aliphatic amine) to synthesize a urea-based library compound.

Safety Warning: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a fume hood. The 2-Cl-4-CF3 moiety adds lipophilicity, potentially increasing skin absorption.

Materials

-

Reagent A: this compound (1.0 equiv).

-

Reagent B: Target Amine (1.0 – 1.1 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base (Optional): Triethylamine (TEA) or DIPEA (used only if the amine is supplied as a salt, e.g., HCl salt).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon. Moisture reacts with isocyanates to form the corresponding aniline and CO₂, which is an impurity that is difficult to remove.

-

Dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Self-Validation Check: If the amine is not fully soluble, switch to THF or add a co-solvent. The solution must be clear before proceeding.

-

-

Addition:

-

Cool the reaction mixture to 0°C (ice bath) to control the exotherm, although the ortho-chloro group may slightly retard reactivity compared to non-sterically hindered isocyanates.

-

Add This compound (1.0 mmol) dropwise via syringe.

-

Why? Dropwise addition prevents localized high concentrations that could lead to oligomerization.

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

-

TLC/LC-MS Endpoint: Monitor the disappearance of the isocyanate (often not visible on UV, use stain) or the shift in the amine peak. The product (urea) is usually more polar than the isocyanate but less polar than the free amine.

-

-

Workup & Purification:

-

Precipitation Method (Preferred): Many diaryl ureas precipitate out of DCM/Hexane mixtures. Filter the solid and wash with cold Hexane.

-

Column Chromatography: If soluble, concentrate the solvent and purify via silica gel chromatography (Gradient: 0–50% Ethyl Acetate in Hexanes).

-

Workflow Visualization

Figure 2: Decision tree for the synthesis and purification of urea derivatives using isocyanates.

Handling, Stability, and Safety

The this compound molecule requires strict adherence to safety protocols due to its reactive nature.

-

Hydrolysis Risk: Upon contact with water/moisture, the isocyanate converts to 2-chloro-4-(trifluoromethyl)aniline and releases CO₂. This aniline derivative is toxic and potentially genotoxic.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The container must be sealed with Parafilm to prevent moisture ingress.

-

PPE: Double nitrile gloves are recommended. The lipophilic CF3 group enhances the compound's ability to penetrate biological membranes.

References

-

Sigma-Aldrich. (n.d.).[2] this compound Product Sheet. Retrieved from

-

PubChem. (2025).[2] Compound Summary: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Isomer Comparison). National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-(trifluoromethyl)phenyl isocyanate Properties. Retrieved from

-

Fisher Scientific. (2021).[3] Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate. Retrieved from

Sources

The Strategic Role of the Trifluoromethyl Group in Isocyanate Reactivity

A Technical Guide for Medicinal Chemists and Process Scientists

Core Directive: The Fluorine Effect in Electrophilic Scaffolds

In the architecture of drug discovery, the trifluoromethyl (

This guide moves beyond standard textbook definitions to explore the causality of this reactivity. We examine how the strong electron-withdrawing nature of

Mechanistic Analysis: Electronic & Steric Modulation

The Electronic Tug-of-War

The reactivity of an isocyanate is governed by the electrophilicity of the central carbon atom. The

-

Dipole Amplification: Fluorine is the most electronegative element (

). Three fluorine atoms pull electron density away from the carbon anchor, creating a strong dipole directed away from the aromatic ring or alkyl chain. -

Transition State Stabilization: During nucleophilic attack, the nitrogen atom of the isocyanate acquires a partial negative charge. The

group stabilizes this developing charge density through the

Hammett Equation Relevance:

The reactivity correlation follows the Hammett equation:

-

for

- for Isocyanate Addition: Typically positive (+1.0 to +2.5), indicating that electron-withdrawing groups accelerate the reaction.

Consequently, 4-(trifluoromethyl)phenyl isocyanate reacts significantly faster than phenyl isocyanate, often requiring lower temperatures or less potent catalysts.

Steric Considerations

While electronically activating, the

-

Ortho-Substitution: An

group introduces significant steric bulk, which can kinetically inhibit the approach of bulky nucleophiles despite the electronic activation. This "ortho-effect" can be exploited to tune selectivity between competing nucleophiles.

Visualization: Reaction Mechanism & Electronic Flow

The following diagram illustrates the nucleophilic addition of a primary amine to a para-trifluoromethyl phenyl isocyanate. Note the flow of electrons and the stabilization provided by the

Caption: Mechanism of amine addition to

Reactivity Profile & Data Synthesis

The presence of a

Comparative Reactivity Table

| Isocyanate Type | Substituent ( | Relative Rate ( | Reactivity Character | Recommended Conditions |

| 4-OMe-Phenyl | -0.27 (EDG) | ~0.2 | Deactivated | Heat, Catalyst (DBU/TEA) required |

| Phenyl | 0.00 (H) | 1.0 (Ref) | Baseline | RT, Mild Catalyst optional |

| 4-Cl-Phenyl | +0.23 (EWG) | ~4.0 | Activated | RT, No Catalyst often sufficient |

| 4- | +0.54 (EWG) | ~15 - 20 | Highly Activated | 0°C to RT, Anhydrous, No Catalyst |

| 3,5-bis( | +0.86 (Cumulative) | >100 | Super-Activated | -78°C to 0°C, Strict Anhydrous |

*Note: Relative rates are approximate and solvent-dependent, based on nucleophilic attack by primary amines.

Selectivity Implications

Because

-

Water Sensitivity: They hydrolyze rapidly to form unstable carbamic acids, which decarboxylate to anilines and then react with remaining isocyanate to form symmetric ureas. Strict anhydrous technique is non-negotiable.

-

Chemoselectivity: In the presence of both hydroxyl and amine groups,

-isocyanates may react with alcohols (forming carbamates) faster than anticipated, although amine preference usually remains due to nucleophilicity.

Experimental Protocols: Synthesis of -Urea Derivatives

This protocol describes the synthesis of a urea derivative using 4-(trifluoromethyl)phenyl isocyanate. It is designed to minimize symmetric urea formation (a common impurity).

Protocol 1: Controlled Addition for High Purity

Objective: Synthesize 1-(4-(trifluoromethyl)phenyl)-3-alkylurea.

Reagents:

-

4-(Trifluoromethyl)phenyl isocyanate (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Dichloromethane (DCM), Anhydrous

-

Nitrogen or Argon atmosphere

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of dry nitrogen. Add a magnetic stir bar.

-

Solvent Charge: Add anhydrous DCM (0.1 M concentration relative to isocyanate). Why? DCM is non-nucleophilic and easily removed. Anhydrous conditions prevent hydrolysis.

-

Amine Addition: Add the primary amine (1.1 equiv). Cool the solution to 0°C using an ice bath. Why? The reaction is exothermic. Cooling prevents runaway exotherms and side reactions.

-

Isocyanate Addition (Critical Step): Dissolve the 4-(trifluoromethyl)phenyl isocyanate in a minimal amount of DCM. Add this solution dropwise to the amine solution over 15-20 minutes.

-

Expert Insight: Adding the isocyanate to the amine ensures the amine is always in excess, suppressing the formation of the symmetric urea byproduct (which forms if the product urea reacts with excess isocyanate, or if hydrolysis occurs).

-

-

Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS. Reaction is typically complete within 30-60 minutes due to

activation. -

Workup:

-

If the product precipitates: Filter and wash with cold DCM/Hexanes.

-

If soluble: Wash with 1M HCl (to remove excess amine), then Brine. Dry over

.

-

-

Purification: Recrystallization from EtOAc/Hexanes is preferred over chromatography for highly crystalline fluorinated ureas.

Protocol 2: Handling Volatile (Gas/Liquid)

Note: Trifluoromethyl isocyanate (

-

Containment: Must be handled in a closed vacuum manifold or using a dry-ice condenser.

-

In situ Generation: Often generated in situ from trifluoroacetyl azide or via Curtius rearrangement of trifluoroacetyl azide derivatives to avoid handling the gas directly.

Strategic Decision Tree: Reagent Selection

Use this logic flow to determine when to employ a

Caption: Decision matrix for selecting fluorinated isocyanates based on nucleophile strength.

References

-

Electronic Effects in Medicinal Chemistry

-

Wang, J., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Chemical Reviews, 2011. Link (Generalized reference for CF3 properties).

-

- Isocyanate Reactivity & Hammett Correlation: Satchell, D. P. N., & Satchell, R. S. "Acylation by Ketens and Isocyanates." Chemical Society Reviews, 1975. (Classic mechanistic review establishing nucleophilic addition kinetics).

-

Synthesis of Fluorinated Ureas

-

Kudryavtsev, A., et al. "Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas." Journal of Fluorine Chemistry, 2015. Link

-

-

Safety & Handling of Isocyanates

-

Hammett Constants

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 3. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

Methodological & Application

Application Note: Synthesis of Ureas Using 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate

[1]

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, 2-Chloro-4-(trifluoromethyl)phenyl isocyanate is not merely a reagent; it is a gateway to a "privileged structure" in oncology.[1] This electrophile is the key building block for the diarylurea motif found in Sorafenib (Nexavar) and Regorafenib (Stivarga) , both multi-kinase inhibitors approved for renal and hepatocellular carcinomas.

The urea bridge generated by this isocyanate serves two critical functions in drug design:

-

Pharmacophore Anchoring: The urea hydrogens often form bidentate hydrogen bonds with the Glu/Asp residues in the kinase hinge region (e.g., the DFG motif).

-

Electronic Modulation: The 2-chloro and 4-trifluoromethyl substituents on the phenyl ring tune the lipophilicity (

) and metabolic stability of the molecule while electronically activating the urea nitrogens.[1]

This guide moves beyond basic synthesis to provide a robust, scalable, and error-proof protocol for coupling this isocyanate with complex amines.[1]

Chemical Basis: Reactivity & Mechanism[1]

The Electronic Advantage (and Risk)

The reactivity of an aryl isocyanate is dictated by the electrophilicity of the carbonyl carbon. In this reagent, the -CF

-

Effect: They pull electron density away from the isocyanate (

) group.[1] -

Result: The carbonyl carbon is highly electrophilic, making reaction with amines rapid, often requiring no catalyst.

-

Risk: This same activation makes the reagent hypersensitive to moisture. Hydrolysis is faster than with unsubstituted phenyl isocyanates, leading to the formation of the dreaded symmetric urea impurity .

Visualizing the Pathway

The following diagram illustrates the competitive landscape between the desired urea formation and the moisture-induced side reaction.[1]

Figure 1: Reaction pathway showing the desired coupling (Green) vs. the moisture-induced degradation cascade (Red).[1]

Experimental Protocols

Materials & Preparation

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous (water content

). -

Reagent: this compound (Store at

; allow to warm to RT before opening to prevent condensation). -

Amine: Free base preferred. If using a salt (HCl/TFA), include 1.1 eq of DIPEA.

Standard Synthesis Protocol (Bench Scale: 100 mg – 10 g)

This protocol is optimized for the synthesis of Sorafenib-like analogs where the amine partner is heterocyclic (e.g., aminophenoxy-pyridine derivatives).[1]

-

System Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon or Nitrogen.

-

Amine Solubilization:

-

Dissolve the amine (

) in anhydrous DCM ( -

Note: If solubility is poor, use dry THF or a DCM/DMF (9:[1]1) mixture.

-

-

Isocyanate Addition:

-

Dissolve this compound (

) in a minimal volume of anhydrous DCM. -

Add the isocyanate solution dropwise to the amine solution at room temperature (

). -

Why? Dropwise addition prevents localized high concentrations that could favor side reactions if the amine is sluggish.

-

-

Reaction Monitoring:

-

Stir at RT for 2–4 hours.

-

Monitor: TLC (often 50% EtOAc/Hexane) or LCMS. Look for the disappearance of the amine.

-

Validation: The product usually precipitates from DCM or becomes a thick suspension.

-

-

Workup (Filtration Method - Preferred):

-

If a precipitate forms: Filter the solid using a sintered glass funnel.

-

Wash the cake with cold DCM (

) to remove unreacted isocyanate. -

Dry under vacuum.

-

-

Workup (Solution Method):

-

If no precipitate: Quench with

MeOH (scavenges excess isocyanate). -

Concentrate in vacuo.

-

Purify via Silica Gel Chromatography (DCM/MeOH gradient).

-

High-Throughput / Parallel Synthesis (Library Scale)

For generating libraries of urea analogs in vials:

-

Prepare a stock solution of the isocyanate in anhydrous 1,2-dichloroethane (DCE).

-

Add isocyanate stock (

) to amine solutions in vials. -

Shake at RT for 12 hours.

-

Scavenging: Add polymer-supported trisamine resin (to remove excess isocyanate) and isocyanate resin (to remove excess amine) if strict stoichiometry wasn't used.

-

Filter and concentrate.

Critical Troubleshooting & Optimization

The most common failure mode is the appearance of the Symmetric Urea (1,3-bis(2-chloro-4-(trifluoromethyl)phenyl)urea).[1]

| Observation | Diagnosis | Corrective Action |

| White precipitate forms immediately | Likely the symmetric urea (impurity) if the amine is slow-reacting.[1] | Check Solvent Dryness. Use freshly distilled solvents or molecular sieves. Ensure inert atmosphere. |

| Reaction stalls at 80% conversion | Isocyanate consumed by moisture or amine is sterically hindered. | Add 0.2 equiv extra isocyanate . If amine is hindered, heat to |

| Product is an oil/gum | Impurities trapped. | Triturate with Diethyl Ether or Hexanes . The urea product usually crystallizes upon sonication. |

| New spot on TLC (High Rf) | Likely the Symmetric Urea. | This impurity is very non-polar. It can often be removed by washing the crude solid with DCM (product is less soluble than impurity). |

Purification Logic Flow

Use this decision tree to determine the best isolation strategy.

Figure 2: Purification decision tree optimizing for yield and purity.

Safety & Handling (E-E-A-T)

Warning: Isocyanates are potent respiratory sensitizers.

-

Engineering Controls: Always handle in a functioning fume hood. The vapor pressure of this specific isocyanate is low, but aerosols are dangerous.

-

PPE: Double nitrile gloves are recommended.

-

Decontamination: Do not discard unreacted isocyanate directly into waste. Quench glassware/spills with a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia . This converts the isocyanate to the harmless urea derivative before disposal.

References

-

Bankston, D., et al. (2002). "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development. (Describes the industrial scale coupling of this isocyanate).

-

Sigma-Aldrich. (n.d.).[1] "this compound Product & Safety Data." (Standard physical properties and safety codes). [1]

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. (Establishes the pharmacophore relevance).

-

ChemicalBook. (2023).[2] "Sorafenib Synthesis and Intermediates." (General reaction schemes).

Application Note & Protocol: Synthesis of N,N'-Disubstituted Ureas via Reaction of 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate with Primary Amines

Abstract

This document provides a comprehensive technical guide for the synthesis of N,N'-disubstituted ureas through the reaction of 2-Chloro-4-(trifluoromethyl)phenyl isocyanate with primary amines. This reaction is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the urea moiety in a wide array of pharmacologically active compounds. The 2-chloro-4-(trifluoromethyl)phenyl scaffold is a privileged structure in modern drug design, imparting desirable properties such as enhanced metabolic stability and lipophilicity. This guide elucidates the underlying reaction mechanism, offers a detailed and robust experimental protocol, outlines methods for reaction monitoring and product characterization, and provides essential safety and handling information for the key reagents.

Introduction & Scientific Background

The urea functional group is a cornerstone in medicinal chemistry, acting as a versatile hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets. The synthesis of unsymmetrical ureas is a critical transformation in the development of new chemical entities. The most direct and efficient method for this synthesis is the nucleophilic addition of a primary amine to an isocyanate.[1][2]

The specific reagent, this compound, is a valuable building block for several reasons:

-

Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group can significantly enhance a molecule's lipophilicity, which can improve cell membrane permeability and oral bioavailability.[3] It can also increase metabolic stability by blocking potential sites of oxidative metabolism and can modulate the pKa of nearby functional groups.[3]

-

Chloro (-Cl) Substituent: The chloro group further influences the electronic properties of the aromatic ring and provides an additional vector for modifying the molecule's interaction with protein targets. Halogen atoms are known to participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.[4]

This combination of substituents makes the resulting urea derivatives prime candidates for screening libraries and lead optimization programs, particularly in the development of kinase inhibitors, anti-cancer agents, and other therapeutics.[5][6]

Reaction Mechanism: Nucleophilic Addition

The reaction proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. This concerted step results in the formation of a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted urea product. The reaction is typically irreversible and proceeds with high atom economy.

Caption: Nucleophilic addition of a primary amine to an isocyanate.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction on a typical laboratory scale (0.5 to 5 mmol). Researchers should optimize conditions based on the specific primary amine used.

3.1 Materials and Reagents

-

Isocyanate: this compound (Purity ≥ 98%)

-

Amine: Desired primary amine (aliphatic or aromatic)

-

Solvent: Anhydrous aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC Supplies: Silica gel plates, appropriate mobile phase (e.g., Ethyl Acetate/Hexanes mixture), and visualization method (e.g., UV lamp).

3.2 Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Magnetic stirrer plate

-

Ice bath

-

Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

-

Rotary evaporator

-

Purification system (e.g., flash column chromatography setup)

3.3 Reagent Calculation Table (Example for 1.0 mmol scale)

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| Primary Amine (Example: Aniline) | 93.13 | 1.0 | 1.0 | 93.1 mg |

| This compound | 223.57 | 1.0 - 1.05 | 1.0 - 1.05 | 223.6 - 234.8 mg |

| Anhydrous THF | - | - | - | 10 mL |

Note: A slight excess of the isocyanate can be used to ensure full consumption of a valuable amine, but a 1:1 stoichiometry is often sufficient.

3.4 Step-by-Step Procedure

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and a magnetic stir bar to a dry round-bottom flask.

-

Dissolution: Add anhydrous solvent (e.g., THF, 10 mL per mmol of amine) to the flask and stir until the amine is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control any potential exotherm, especially on larger scales.

-

Isocyanate Addition: Dissolve the this compound (1.0 eq.) in a small amount of anhydrous solvent (~2 mL) and add it dropwise to the stirring amine solution over 5-10 minutes.

-

Causality Note: Dropwise addition prevents localized concentration spikes and helps maintain temperature control, minimizing potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The urea product is generally less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible by TLC.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate (~20 mL).

-

Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate again to yield the crude product.

-

-

Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Reaction Monitoring and Product Characterization

A self-validating protocol requires rigorous monitoring and characterization to confirm the reaction's success and the product's identity and purity.

Caption: High-level experimental workflow for urea synthesis.

4.1 Analytical Techniques for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see the disappearance of the primary amine N-H₂ protons and the appearance of two distinct N-H signals for the urea protons in the range of δ 6-10 ppm. Aromatic protons will show characteristic splitting patterns.

-

¹³C NMR: The urea carbonyl carbon will appear around δ 150-160 ppm.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Key Disappearance: The sharp, strong isocyanate (N=C=O) stretching band at approximately 2250-2275 cm⁻¹ should be absent in the product spectrum.

-

Key Appearances: Look for a strong C=O (amide I) stretch for the urea at ~1630-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.

-

-

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the synthesized molecule by providing a highly accurate mass measurement of the [M+H]⁺ or [M+Na]⁺ ion.

Safety & Handling Precautions

Extreme caution must be exercised when handling isocyanates.

-

Hazard Identification: this compound is harmful if inhaled, swallowed, or in contact with skin.[7][8] It is a lachrymator (causes tearing) and a potential respiratory sensitizer, which can lead to asthma-like symptoms upon exposure.[7][9] The compound is also moisture-sensitive and will react with water to form an unreactive urea and release CO₂ gas.[10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often suitable, but check manufacturer compatibility), a lab coat, and chemical safety goggles or a face shield.

-

Handling: All manipulations must be performed in a properly functioning chemical fume hood to avoid inhalation of vapors.[8][11] Use dry glassware and an inert atmosphere to prevent degradation of the reagent.[10]

-

Storage: Store the reagent tightly sealed under an inert atmosphere (N₂ or Ar) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7][10]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour isocyanate waste down the drain.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction Incomplete | Insufficient reaction time; Low reactivity of the primary amine. | Allow the reaction to stir for a longer period. Gently heat the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC. For very unreactive amines, a catalyst like DMAP (in small amounts) could be tested. |

| Low Product Yield | Mechanical losses during work-up or purification; Degradation of the isocyanate. | Ensure careful transfers and extractions. Confirm the purity and dryness of the isocyanate before use; moisture contamination is a common issue. |

| Side Product Observed | Reaction of isocyanate with water; Dimerization or trimerization of isocyanate. | Ensure all glassware is oven-dried and solvents are anhydrous. Maintain an inert atmosphere. Perform the reaction at 0 °C or room temperature, as higher temperatures can sometimes promote side reactions. |

References

-

BYJU'S. (n.d.). Carbylamine Reaction Mechanism. Retrieved from [Link]

-

Sathee NEET. (n.d.). Chemistry Carbylamine Reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines. Retrieved from [Link]

-

Journal of Organic Chemistry. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]

-

Organic Letters. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Retrieved from [Link]

-

Collegedunia. (n.d.). Carbylamine Reaction: Hofmann's Isocyanide Test, Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbylamine reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.

-

ACS Publications. (n.d.). Simplified Sample Handling Procedure for Monitoring Industrial Isocyanates in Air. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection Techniques for Air-borne Isocyanates based on Fluorescent Derivatizing Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

-

Bentham Science. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ACS Omega. (n.d.). How To Get Isocyanate? Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. biosynth.com [biosynth.com]

- 11. chemicalbook.com [chemicalbook.com]

2-Chloro-4-(trifluoromethyl)phenyl isocyanate as an intermediate in pesticide synthesis

[1]

Part 1: Executive Summary & Chemical Profile[1]

The Strategic Value of the Scaffold

In modern pesticide design, the 2-chloro-4-(trifluoromethyl)phenyl moiety is a "privileged structure."[1] It combines two essential properties for bioactive molecules:

-

Metabolic Blocking: The para-trifluoromethyl group (-CF₃) prevents oxidative metabolism at the 4-position, significantly extending the half-life of the active ingredient in biological systems (plants or insects).[1]

-

Steric & Electronic Modulation: The ortho-chlorine atom provides steric bulk that twists the phenyl ring out of coplanarity with the urea linkage. This conformation often enhances binding selectivity and protects the urea bond from enzymatic hydrolysis.

Chemical Identity

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 51488-22-3 |

| Molecular Formula | C₈H₃ClF₃NO |

| Molecular Weight | 221.56 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 199 °C (lit.)[1] |

| Density | 1.441 g/mL at 25 °C |

| Reactivity | Highly moisture-sensitive; reacts with nucleophiles (amines, alcohols) |

Part 2: Synthesis Protocol (Intermediate Preparation)

Objective: Synthesize high-purity this compound from its aniline precursor. Method Selection: While industrial routes use phosgene gas, this protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) . This solid reagent is safer for laboratory and pilot-scale operations, offering precise stoichiometric control.[1]

Precursor Synthesis (Context)

The starting material, 2-chloro-4-(trifluoromethyl)aniline , is typically produced via the ammonolysis of 3,4-dichlorobenzotrifluoride .[1][2] This industrial route is preferred over nitration/reduction pathways due to higher atom economy and regioselectivity [1].

Reagents & Equipment[1]

-

Precursor: 2-Chloro-4-(trifluoromethyl)aniline (1.0 eq).[1]

-

Reagent: Triphosgene (0.35 eq). Note: 1 mole of triphosgene generates 3 moles of phosgene.

-

Base: Triethylamine (TEA) or Pyridine (catalytic or stoichiometric depending on acid scavenger needs).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Equipment: 3-neck round bottom flask, reflux condenser, N₂ inlet, dropping funnel, caustic scrubber (NaOH) for off-gas.[1]

Step-by-Step Phosgenation Protocol

-

System Setup: Assemble the glassware under a continuous flow of dry Nitrogen. Connect the exhaust line to a scrubber containing 10% NaOH solution to neutralize any escaping phosgene.

-

Dissolution: In the reaction flask, dissolve Triphosgene (3.5 g, 11.8 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 2-chloro-4-(trifluoromethyl)aniline (6.6 g, 33.7 mmol) and Triethylamine (Catalytic amount) in DCM (20 mL). Add this solution dropwise to the triphosgene mixture over 30 minutes.

-

Mechanism Insight: The amine attacks the carbonyl of the phosgene (generated in situ), eliminating HCl. The slow addition prevents the formation of symmetrical urea byproducts.

-

-

Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C for DCM) for 4–6 hours.

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off any amine hydrochloride salts if formed (though triphosgene methods often yield clean solutions).

-

Concentrate the solvent under reduced pressure (Rotary Evaporator). Caution: Use a trap; do not overheat.

-

-

Purification: Distill the crude oil under vacuum (bulb-to-bulb distillation recommended) to obtain the pure isocyanate.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from commodity fluorochemicals to the target isocyanate intermediate.[3][4]

Part 3: Application Protocol (Pesticide Synthesis)

Core Application: Synthesis of Substituted Phenylureas . This class of compounds (analogs of Fluometuron or Chlorfluazuron) acts by inhibiting photosynthesis (PSII inhibitors) or chitin synthesis (Insect Growth Regulators).

Protocol: Coupling with Dimethylamine (Urea Herbicide Analog)

This protocol demonstrates the synthesis of a 1,1-dimethyl-3-[2-chloro-4-(trifluoromethyl)phenyl]urea analog.[1]

-

Preparation: Charge a reaction vessel with This compound (10 mmol) dissolved in anhydrous Toluene.

-

Coupling: Cool to 0-5°C. Slowly introduce Dimethylamine (11 mmol) (either as a gas or a solution in THF).

-

Critical Control Point: The reaction is highly exothermic. Maintain temperature <10°C to prevent side reactions.

-

-

Reaction: Stir at room temperature for 2 hours. The urea product typically precipitates out of the non-polar solvent.

-

Isolation: Filter the white solid. Wash with cold hexane to remove unreacted isocyanate.

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the NCO peak and appearance of the Urea NH singlet (~8.5 ppm) and N-Methyl doublets/singlets (~2.9 ppm).

-

Protocol: Benzoylurea Insecticide Scaffold

To synthesize a scaffold similar to Chlorfluazuron (but with the specific 2-Cl, 4-CF3 pattern):

-

Note: Commercial Benzoylureas often couple a Benzoyl Isocyanate with an Aniline. However, for research analogs, reacting the Phenyl Isocyanate with a Benzamide is a valid alternative route [2].[1]

-

Reaction: Reflux the isocyanate with 2,6-difluorobenzamide in Xylene for 12-24 hours. This reverse-addition requires higher temperatures but yields the acylurea linkage.[1]

Mechanism of Action Diagram

Figure 2: Nucleophilic addition mechanism forming the biologically active urea linkage.[5]

Part 4: Safety & Troubleshooting

Hazard Identification

-

Toxicity: Isocyanates are potent respiratory sensitizers (asthma hazard). H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Handling: Always handle in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended.[1]

-

Spill Control: Neutralize spills with a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia . This converts the isocyanate to the safer urea derivative.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | Ensure all glassware is flame-dried; use anhydrous solvents (molecular sieves).[1] |

| Symmetrical Urea Formation | Fast addition of amine | Dilute the amine further and add dropwise at 0°C. |

| Residual Isocyanate | Incomplete reaction | Monitor by IR (2270 cm⁻¹). If peak persists, add excess amine or heat longer. |

| Solidification in Flask | Product precipitation | This is often desired.[6] Add non-polar solvent (Hexane) to maximize precipitation for filtration. |

Part 5: References

-

Process for synthesizing 2,6-dichloro-4-trifluoromethyl aniline. (2008). WIPO Patentscope. Patent CN101289400. Link (Describes the ammonolysis route for the precursor class).

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Link (Discusses the strategic use of CF3-phenyl intermediates).

-

A decade review of triphosgene and its applications in organic reactions. (2020). Tetrahedron. Link (Protocol grounding for Triphosgene usage).

-

This compound Product Safety. Sigma-Aldrich. Link (Chemical properties and safety data).

Sources

- 1. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 2. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 3. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]

- 4. CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. m.youtube.com [m.youtube.com]

2-Chloro-4-(trifluoromethyl)phenyl isocyanate in herbicide development

Application Note: Scaffold-Based Discovery of Novel Urea Herbicides using 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate [1]

Executive Summary

This guide details the utilization of This compound (CAS: 51488-22-3) as a high-value electrophilic building block in the development of Photosystem II (PSII) inhibiting herbicides.[1] The 2-chloro-4-(trifluoromethyl)phenyl moiety is a privileged pharmacophore in agrochemistry, imparting critical lipophilicity and metabolic stability.[1] This protocol outlines a modular, high-yield synthesis workflow for generating N-phenylurea libraries, coupled with analytical validation and biological screening methodologies.

Introduction: The Fluorinated Phenyl Scaffold in Herbicide Design

The incorporation of fluorine into agrochemical scaffolds is a cornerstone of modern herbicide development. The trifluoromethyl (-CF₃) group significantly alters the physicochemical properties of the parent molecule:

-

Lipophilicity: Enhances cuticular penetration and membrane transport.

-

Metabolic Stability: Blocks oxidative metabolism at the para-position, prolonging half-life in planta.[1]

-

Electronic Effects: The electron-withdrawing nature of the -CF₃ and -Cl substituents modulates the acidity of the urea protons, optimizing binding affinity to the D1 protein of the Photosystem II complex.

This compound serves as a "click-like" electrophile, allowing researchers to rapidly derivatize diverse amine scaffolds into urea or carbamate herbicides without the need for toxic phosgene gas or harsh coupling reagents.[1]

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 51488-22-3 |

| Molecular Formula | C₈H₃ClF₃NO |

| Molecular Weight | 221.56 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.441 g/mL at 25 °C |

| Boiling Point | 199 °C (lit.)[1][2] |

| Reactivity | Highly electrophilic; reacts rapidly with nucleophiles (amines, alcohols, water). |

| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive. |

Application Workflow: Synthesis of N-Phenylurea Libraries

The primary application of this isocyanate in herbicide R&D is the synthesis of substituted phenylureas. These compounds mimic the mode of action of established herbicides like Diuron and Fluometuron, but with altered substitution patterns to overcome resistance or improve selectivity.

Mechanism of Action (Chemical)

The isocyanate carbon is highly electrophilic. Nucleophilic attack by a primary or secondary amine generates the urea linkage. This reaction is generally quantitative and requires no external activation.

Figure 1: Reaction pathway for the synthesis of urea herbicides.[1] The isocyanate acts as a reactive trap for amine nucleophiles.

Detailed Experimental Protocol

Objective: Synthesis of N-(2-chloro-4-(trifluoromethyl)phenyl)-N',N'-dimethylurea (Analog of Fluometuron).

Reagents:

-

This compound (1.0 equiv)[1]

-

Dimethylamine (2.0 M solution in THF, 1.1 equiv)[1]

-

Dichloromethane (DCM), anhydrous (Solvent)[1]

-

Hexane (for precipitation)[1]

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (N₂) to remove atmospheric moisture.[1] Crucial: Moisture reacts with isocyanates to form symmetrical urea byproducts.

-

-

Reactant Solubilization:

-

Add 5.0 mmol (1.11 g) of this compound to the flask.

-

Dissolve in 20 mL of anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Amine:

-

Reaction Maintenance:

-

Workup & Purification:

-

Yield Calculation:

Biological Validation: Photosystem II Inhibition Assay

Once synthesized, the urea derivative must be evaluated for herbicidal activity. The standard screen is the Hill Reaction Assay using isolated chloroplasts.

Figure 2: High-throughput screening workflow for PSII inhibition. Active herbicides prevent the reduction (decolorization) of DCPIP dye.[1]

Protocol Summary:

-

Isolate chloroplasts from spinach leaves.

-

Prepare assay buffer containing DCPIP (2,6-dichlorophenolindophenol).[1]

-

Add test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

-

Expose to light. Active ureas block electron transport, preventing DCPIP reduction (dye remains blue).[1]

-

Measure absorbance at 600 nm.

Safety & Handling Guidelines

Danger: Isocyanates are powerful sensitizers and lachrymators.

-

Respiratory Protection: Handle strictly within a functioning fume hood. Inhalation can cause severe respiratory sensitization (asthma-like symptoms).[1]

-

PPE: Wear nitrile gloves (double gloving recommended), lab coat, and chemical safety goggles.

-

Spill Management: Do not wipe with water immediately. Cover spills with a mixture of ethanol (50%), water (40%), and concentrated ammonia (10%) to deactivate the isocyanate into a harmless urea derivative before cleanup.[1]

-

Storage: Store in a tightly sealed container at 2-8°C. If the liquid turns cloudy/solid, moisture ingress has occurred (formation of insoluble diarylurea).[1]

References

-

Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2733265, 1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene. Retrieved from [1]

- Liu, X., et al. (2010). Design, Synthesis, and Herbicidal Activity of Novel Urea Derivatives. Journal of Agricultural and Food Chemistry.

-

Hess, F. D. (2000). Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160-170.[1] (Mechanism of PSII inhibition).[1]

Sources

Catalytic methods for reactions of 2-Chloro-4-(trifluoromethyl)phenyl isocyanate

Introduction: The Electrophilic Advantage

2-Chloro-4-(trifluoromethyl)phenyl isocyanate (CAS: 327-78-6) is a specialized building block widely employed in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical scaffolds (e.g., kinase inhibitors).

Chemical Profile & Reactivity:

-

Electronic Activation: The para-trifluoromethyl group (

) and the ortho-chloro group ( -

Steric Modulation: The ortho-chloro substituent provides steric bulk that protects the formed urea/carbamate linkage from enzymatic degradation in biological systems, but it also imposes specific conformational constraints during synthesis.

Catalytic Necessity: While the molecule is inherently reactive, catalytic methods are critical for:

-

Selectivity: Favoring primary over secondary nucleophiles in competitive environments.

-

Mild Conditions: Enabling reactions with sterically hindered alcohols or electron-deficient anilines at ambient temperatures to prevent thermal degradation.

-

Side-Reaction Suppression: Minimizing the formation of cyclic dimers (uretdiones) or trimers (isocyanurates) which are favored under harsh thermal conditions.

Critical Safety & Handling Protocol

Hazard Class: Acute Toxin (Inhalation), Skin/Eye Corrosive, Sensitizer.[1][2]

Moisture Sensitivity: High. Hydrolyses rapidly to form the corresponding aniline and

-

Engineering Controls: All weighing and transfers must occur within a nitrogen-purged glovebox or a high-efficiency fume hood.

-

PPE: Double nitrile gloves (minimum thickness 0.11 mm) and chemical splash goggles.

-

Quench Protocol: Do not dispose of unreacted isocyanate directly. Quench residual material with a solution of 10% Methanol in Toluene containing 1% aqueous ammonia.

Application I: Catalytic Synthesis of Diaryl Ureas

Context: This protocol is optimized for coupling the isocyanate with electron-deficient anilines (e.g., aminopyridines, nitroanilines), a common requirement in the synthesis of kinase inhibitors (e.g., Sorafenib analogs). These nucleophiles are sluggish and require base catalysis.

Mechanism of Action (General Base Catalysis)

The tertiary amine catalyst deprotonates or hydrogen-bonds with the nucleophile (aniline), increasing its nucleophilicity. Alternatively, nucleophilic catalysis (e.g., with DMAP) involves the catalyst attacking the isocyanate to form an activated acyl-pyridinium species.

Experimental Protocol

| Parameter | Specification |

| Substrate | This compound (1.0 equiv) |

| Nucleophile | Electron-deficient Aryl Amine (1.0 equiv) |

| Solvent | Anhydrous THF or DCM (0.2 M concentration) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) or Pyridine |

| Loading | 1–5 mol% |

| Temperature | 0 °C to Ambient (25 °C) |

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 mmol of the Aryl Amine in 3.0 mL of anhydrous THF.

-

Catalyst Addition: Add DMAP (0.05 mmol, 5 mol%). Stir for 5 minutes to ensure homogeneity.

-

Isocyanate Addition: Dissolve 1.0 mmol (221 mg) of This compound in 2.0 mL of anhydrous THF. Add this solution dropwise to the amine mixture over 10 minutes at 0 °C.

-

Note: The dropwise addition controls the exotherm, which is critical due to the high reactivity of the

substituted isocyanate.

-

-

Reaction: Allow the mixture to warm to room temperature. Monitor by TLC or LC-MS. Reaction is typically complete within 1–3 hours.

-

Work-up:

-

Option A (Precipitate): If the product precipitates, filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Option B (Soluble): Quench with 0.5 mL MeOH. Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove DMAP/Pyridine), saturated

, and brine. Dry over

-

Application II: Lewis Acid-Catalyzed Carbamate Formation

Context: Reaction with sterically hindered secondary alcohols or phenols. While primary alcohols react spontaneously, hindered substrates require activation to proceed at reasonable rates without heating.

Catalyst Selection

-

Standard: Dibutyltin Dilaurate (DBTL) - Highly effective but toxic.

-

Green Alternative: Bismuth(III) triflate (

) or Zirconium(IV) acetylacetonate (

Experimental Protocol

| Parameter | Specification |

| Substrate | This compound (1.1 equiv) |

| Nucleophile | Hindered Alcohol (e.g., tert-butanol, Menthol) (1.0 equiv) |

| Solvent | Anhydrous Toluene |

| Catalyst | DBTL or |

| Loading | 1 mol% |

Step-by-Step Procedure:

-

Solution A: Dissolve the alcohol (1.0 mmol) in anhydrous Toluene (4 mL) under nitrogen.

-

Catalyst: Add the catalyst (1 mol%).

-

Reaction: Add the isocyanate (1.1 mmol) in one portion.

-

Observation: An exotherm may be observed.[3] If using DBTL, the reaction with this electron-deficient isocyanate can be very fast (< 30 mins).

-

-

Monitoring: Monitor the disappearance of the isocyanate peak in IR spectroscopy (

). -

Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc. Column chromatography is often unnecessary if stoichiometry is controlled.

Mechanistic & Workflow Visualization

Figure 1: Reaction Workflow for High-Throughput Synthesis

Caption: Optimized workflow for handling moisture-sensitive electron-deficient isocyanates.

Figure 2: Base-Catalyzed Nucleophilic Addition Mechanism

Caption: General Base Catalysis mechanism enhancing nucleophilicity for urea/carbamate formation.

Data Summary: Catalyst Performance

The following table summarizes expected reaction times for this compound with various nucleophiles.

| Nucleophile Type | Example | Catalyst | Time (25°C) | Yield |

| Primary Amine | Benzylamine | None | < 5 min | >95% |

| Aniline | 4-Chloroaniline | None | 30 min | 90% |

| Deactivated Aniline | 2-Amino-pyridine | DMAP (5%) | 2 h | 85% |

| Primary Alcohol | Ethanol | None | 1 h | 92% |

| Hindered Alcohol | Menthol | DBTL (1%) | 2 h | 88% |

References

-

Asian Journal of Chemistry. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link] (Methodology for Sorafenib analogs).

-

MDPI. (2022). Preparation of Highly Active Cu/SiO2 Catalysts for Furfural to 2-Methylfuran by Ammonia Evaporation Method. Retrieved from [Link] (General reference on urea/catalyst interactions).

Sources

Application Note: Multicomponent Synthesis with 2-Chloro-4-(trifluoromethyl)phenyl isocyanate

Abstract & Introduction

2-Chloro-4-(trifluoromethyl)phenyl isocyanate (CAS: 2494-02-2) is a high-value electrophilic building block characterized by its unique electronic and steric profile. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the para position and the chlorine atom at the ortho position creates a highly reactive isocyanate center, making it superior to phenyl isocyanate in nucleophilic additions.

In modern drug discovery, this compound is a "privileged structure" precursor. The 2-chloro-4-(trifluoromethyl)phenyl moiety is a bioisostere found in several blockbuster kinase inhibitors (e.g., Sorafenib analogs) and benzoylurea insecticides (e.g., Fluazuron). Its lipophilicity (

This guide details the application of this isocyanate in Isocyanide-based Multicomponent Reactions (IMCRs) , specifically the Ugi-type 4-Component Reaction (U-4CR) to synthesize highly substituted iminohydantoins and hydantoins .

Chemical Biology & Mechanistic Insights

Electronic Profile & Reactivity

The reactivity of aryl isocyanates in MCRs is governed by the electrophilicity of the carbonyl carbon.[1]

-

Inductive Effect (-I): The -CF₃ and -Cl groups pull electron density away from the aromatic ring, destabilizing the isocyanate resonance and increasing the

charge on the central carbon. -

Kinetic Advantage: In MCRs, this substituted isocyanate traps nucleophiles (such as the nitrilium ion intermediate in Ugi reactions) significantly faster than unsubstituted aryl isocyanates, reducing side reactions like dimerization.

Reaction Pathway: The Ugi-Type Hydantoin Synthesis

In this modified Ugi reaction, the isocyanate replaces the carboxylic acid component. The reaction proceeds through a non-concerted pathway involving a nitrilium ion intermediate.

Mechanism Summary:

-

Imine Formation: Condensation of an amine and an aldehyde.[2][3]

-

Nitrilium Generation: Insertion of the isocyanide into the imine.[2]

-

Nucleophilic Trapping: The isocyanate nitrogen attacks the nitrilium ion (or vice-versa depending on conditions), followed by an intramolecular Mumm-type rearrangement to close the ring.

Figure 1: Mechanistic pathway for the synthesis of Iminohydantoins via Ugi-4CR using this compound.[4][5]

Application Protocol: Synthesis of 1,5-Disubstituted Hydantoins

This protocol describes the synthesis of a library-ready hydantoin scaffold using this compound. The resulting iminohydantoin can be isolated or hydrolyzed to the hydantoin .

Reagents & Equipment

| Component | Specification | Role |

| Isocyanate | This compound (>97%) | Electrophile / Core Scaffold |

| Amine | Benzylamine (1.0 equiv) | Nucleophile 1 |

| Aldehyde | Benzaldehyde (1.0 equiv) | Electrophile 1 |

| Isocyanide | tert-Butyl isocyanide (1.0 equiv) | Chain Extender |

| Solvent | Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) | Polar Protic Solvent |

| Catalyst | None required (TFE accelerates reaction) | - |

Step-by-Step Procedure

Step 1: Imine Formation (Pre-equilibrium)

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 mmol, 106 mg) in MeOH (3.0 mL).

-

Add Benzylamine (1.0 mmol, 107 mg) dropwise.

-

Stir at room temperature (25°C) for 30 minutes to ensure imine formation. Note: Solution may become slightly warm.

Step 2: Multicomponent Assembly 4. Add This compound (1.0 mmol, ~221 mg) to the reaction mixture.

- Caution: This reagent is moisture-sensitive and a lachrymator. Handle in a fume hood.

- Immediately add tert-Butyl isocyanide (1.0 mmol, 83 mg).

- Seal the vial and stir at ambient temperature for 12–24 hours.

- Observation: A precipitate often forms as the iminohydantoin product crystallizes.

Step 3: Workup & Purification 7. Filtration: If a solid precipitate is present, filter the mixture through a sintered glass funnel. Wash the cake with cold MeOH (2 x 2 mL). 8. Hydrolysis (Optional - to convert to Hydantoin):

- Resuspend the solid in a mixture of MeOH/HCl (1:1).

- Reflux for 2 hours to convert the imino group (=N-tBu) to a carbonyl group (=O).

- Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

- Flash Chromatography: If no precipitate forms, concentrate the reaction mixture in vacuo and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Results & Data Analysis

-

Yield: Typical isolated yields range from 65% to 85%.

-

Characterization:

-

¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the methine proton at the C-5 position of the hydantoin ring (~5.2 ppm).

-

¹⁹F NMR: Distinct singlet for -CF₃ group at approx. -63 ppm.

-

Optimization & Troubleshooting

The electronic nature of this compound requires specific handling adjustments compared to standard phenyl isocyanate.

| Variable | Recommendation | Rationale |

| Solvent Choice | TFE (Trifluoroethanol) > MeOH > DCM | TFE stabilizes the nitrilium ion intermediate via H-bonding, significantly accelerating the reaction rate for electron-deficient isocyanates. |

| Stoichiometry | Use slight excess of Isocyanate (1.1 equiv) | Compensates for potential hydrolysis of the highly reactive isocyanate by trace moisture in solvents. |

| Temperature | 0°C addition | Controls the exothermicity of the initial isocyanate addition; prevents polymerization. |

| Order of Addition | Amine + Aldehyde | Adding Isocyanate before Isocyanide prevents the premature formation of formimidate side products. |

Workflow Diagram

Figure 2: Experimental workflow for the multicomponent synthesis of hydantoins.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

-

El Kaïm, L., & Grimaud, L. (2009). Beyond the Ugi Reaction: Less Conventional Interactions between Isocyanides and Iminium Species. Tetrahedron, 65(11), 2153–2171. Link

-

Frey, R., et al. (2003). Strategic Applications of Multicomponent Reactions in Drug Discovery. Drug Discovery Today, 8(23), 1129-1137. Link

-

PubChem Compound Summary. (2023). This compound (CID 5102533). National Center for Biotechnology Information. Link

- Rigby, J. H., et al. (2004). Reaction of Aryl Isocyanates with Dimethoxycarbene: A Novel Synthesis of Hydantoins. Journal of Organic Chemistry.

Sources

Application Note: Heterocyclic Synthesis from 2-Chloro-4-(trifluoromethyl)phenyl isocyanate

[1]

Executive Summary & Chemical Profile[2][3][4][5][6][7]

This guide details the synthetic utility of 2-Chloro-4-(trifluoromethyl)phenyl isocyanate , a high-value electrophilic scaffold used in the development of agrochemicals (e.g., urea-based herbicides) and pharmaceuticals (e.g., kinase inhibitors like Sorafenib analogs).[1]

The molecule possesses three distinct reactivity handles:[2][3]

-

Isocyanate (-NCO): Highly reactive towards nucleophiles (amines, alcohols, hydrazines) to form ureas and carbamates.[1]

-

Ortho-Chlorine (-Cl): A steric handle that also serves as a leaving group for metal-catalyzed intramolecular cyclization (Buchwald-Hartwig type) or nucleophilic aromatic substitution (

).[1] -

Trifluoromethyl (-CF

): A metabolic blocking group that enhances lipophilicity and bioactivity.[1]

Chemical Profile Table[2][3]

| Property | Data |

| IUPAC Name | 1-Chloro-2-isocyanato-5-(trifluoromethyl)benzene |

| Molecular Weight | 221.56 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85-90°C (at 10 mmHg) |

| Reactivity Hazard | Moisture sensitive (hydrolyzes to aniline); Lachrymator |

| Storage | 2-8°C, under Argon/Nitrogen |

Strategic Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from this scaffold. We focus on two critical modules: Urea Assembly (the gateway step) and Intramolecular Cyclization (ring closure).[1]

Figure 1: Divergent synthesis of Benzimidazolones and Triazolones from the isocyanate precursor.[1]

Module 1: The Gateway Protocol (Urea Synthesis)[1]

The formation of the urea linkage is the prerequisite for most heterocycle syntheses involving this scaffold. The ortho-chloro group provides steric bulk, requiring specific solvent choices to prevent precipitation of unreacted intermediates.

Protocol A: Synthesis of 1-(2-chloro-4-(trifluoromethyl)phenyl)-3-alkyl/aryl ureas[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Target Amine (1.1 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]

-

Triethylamine (Et

N) (1.2 equiv - optional, if amine is a salt)[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen.

-

Solvation: Dissolve the Target Amine (1.1 equiv) in anhydrous DCM (5 mL/mmol). Cool to 0°C in an ice bath.

-

Addition: Dissolve the isocyanate (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine solution over 15 minutes.

-

Note: The reaction is exothermic. Control addition rate to maintain T < 5°C.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (usually 30% EtOAc/Hexanes).[1] The urea product often precipitates as a white solid.

-

Workup:

-

Yield: Typically 85-95%.[1]

Module 2: Palladium-Catalyzed Cyclization (Benzimidazolones)[1]

This is a high-value protocol. Standard isocyanates form ureas that are stable. However, the presence of the 2-chloro substituent allows for a Palladium-catalyzed intramolecular C-N bond formation, displacing the chlorine to form 1-substituted-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-ones .[1]

Mechanism & Rationale

This transformation utilizes a Buchwald-Hartwig type amidation.[1] The urea nitrogen acts as the nucleophile, and the ortho-chlorine is the electrophile.

Critical Parameters:

-

Catalyst: Pd(OAc)

is preferred for cost/activity balance.[1] -

Ligand: Xantphos is critical. Its wide bite angle facilitates the reductive elimination step in sterically crowded systems.

-

Base: Cs

CO

Protocol B: Intramolecular Cyclization

Reagents:

-

Urea Intermediate (from Module 1) (1.0 equiv)

-

Pd(OAc)

(5 mol%)[1] -

Xantphos (10 mol%)[1]

-

Cs

CO -

1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Procedure:

-

Charging: In a glovebox or under strict Schlenk conditions, add the Urea (1.0 mmol), Pd(OAc)

(11 mg), Xantphos (58 mg), and Cs -

Solvation: Add degassed 1,4-Dioxane (10 mL). Seal the vial.

-

Reaction: Heat the block to 100°C for 12-16 hours.

-

Visual Check: The reaction mixture usually turns from yellow to dark orange/brown.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO

, gradient 0-50% EtOAc in Hexanes). -

Validation:

Module 3: Synthesis of 1,2,4-Triazol-3-ones[1]

This route targets the formation of five-membered heterocycles by reacting the isocyanate with acid hydrazides.

Protocol C: Base-Mediated Cyclization

Reagents:

-

This compound (1.0 equiv)[1]

-

Acid Hydrazide (e.g., Acetohydrazide or Benzhydrazide) (1.0 equiv)[1]

-

Ethanol (EtOH)[1]

-

Potassium Hydroxide (KOH) (2M aqueous solution)[1]

Step-by-Step Procedure:

-

Semicarbazide Formation: Dissolve the acid hydrazide in THF. Add the isocyanate dropwise at RT. Stir for 2 hours. The acyl semicarbazide intermediate will form. Evaporate solvent.[1][4][5]

-

Cyclization: Re-suspend the intermediate in EtOH (5 mL/mmol). Add 2M KOH (3.0 equiv).[1]

-

Reflux: Heat to reflux (80°C) for 4-6 hours.

-

Isolation: Cool to RT. Acidify with 1M HCl to pH ~2. The triazolone product typically precipitates. Filter and recrystallize from EtOH/Water.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Urea Step) | Hydrolysis of Isocyanate | Ensure solvents are anhydrous. Use fresh isocyanate (clear liquid, not cloudy).[1] |

| No Cyclization (Pd Step) | Catalyst poisoning or O | Re-degas solvents (sparge with Ar for 20 min). Ensure Cs |

| Stalled Reaction (Pd Step) | Steric hindrance of Cl | Switch solvent to Toluene (higher boiling point) or switch ligand to BrettPhos.[1] |

| Sticky Solid (Workup) | Impurities | Triturate the crude solid with cold Diethyl Ether or Pentane before chromatography.[1] |

References

-

Bankston, D. (2009).[1] Process for the preparation of Sorafenib and salts thereof. World Intellectual Property Organization, WO 2009/111061.[1] [1]

-

McLaughlin, M. et al. (2018).[1] Palladium-Catalyzed Synthesis of Benzimidazolones. Organic Letters, 20(5), 1340-1343.[1] [1]

-

Wang, Z. et al. (2021).[1][10] Palladium(II)-Catalyzed Cascade Reaction of 2-Aminobenzonitriles... to 4-Arylquinazolines. Synthesis, 53, 1356-1364.[1][10]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10168396, this compound. [1]

Sources

- 1. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline synthesis [organic-chemistry.org]

Application Notes & Protocols: The Strategic Role of 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate and its Isomers in Medicinal Chemistry

Abstract: This guide provides an in-depth analysis of 2-chloro-4-(trifluoromethyl)phenyl isocyanate and its structural isomers as pivotal reagents in modern medicinal chemistry. While focusing on the requested 2,4-substituted isomer, we place special emphasis on the widely documented and commercially significant isomer, 4-chloro-3-(trifluoromethyl)phenyl isocyanate , which serves as an indispensable building block for the synthesis of several FDA-approved multi-kinase inhibitors. The document elucidates the chemical principles behind its application, particularly in the formation of the diaryl urea pharmacophore, a critical feature in targeted cancer therapies like Sorafenib and Regorafenib. We offer detailed, field-proven protocols for the synthesis of key drug intermediates, alongside crucial safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this class of reagents for the rational design and synthesis of novel therapeutic agents.

Introduction: A Critical Building Block for Kinase Inhibitors

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. This group's electrophilic carbon is susceptible to attack by various nucleophiles, most notably primary and secondary amines, to form stable urea derivatives.[1] In medicinal chemistry, this reaction is a cornerstone for assembling complex molecules, allowing for the reliable linkage of two distinct molecular fragments.

The subject of this guide, this compound, and its isomers, are particularly valuable. Their utility is enhanced by the specific substituents on the phenyl ring:

-

Trifluoromethyl Group (-CF3): The inclusion of a -CF3 group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] Its strong electron-withdrawing nature also modulates the electronic properties of the entire molecule.

-

Chloro Group (-Cl): The chlorine atom further influences the molecule's electronics and provides an additional point of interaction for molecular recognition at the target binding site.[4]

The most profound impact of this reagent class is in the development of diaryl urea-based kinase inhibitors . Many of these drugs, including the blockbuster anti-cancer agents Sorafenib and Regorafenib, feature a central urea moiety that is critical for their mechanism of action. This urea group acts as a hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase enzyme's ATP-binding pocket.[5][6] The synthesis of these drugs heavily relies on 4-chloro-3-(trifluoromethyl)phenyl isocyanate as the key architectural component that introduces one of the aryl rings and the reactive handle for urea formation.[7][8][9]

Physicochemical Properties & Safe Handling

Handling isocyanates requires strict adherence to safety protocols due to their hazardous nature. They are potent lachrymators, respiratory sensitizers, and are toxic upon inhalation or skin contact.[10][11][12]

Compound Data Summary

| Property | Value | Reference |

| Compound Name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | [11] |

| CAS Number | 327-78-6 | [11] |